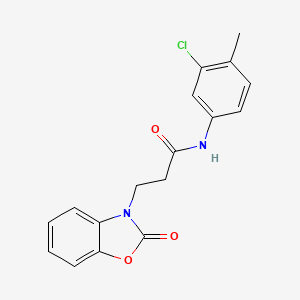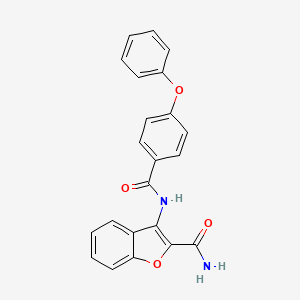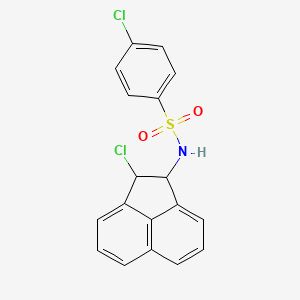![molecular formula C16H15N3O4 B6576464 5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid CAS No. 1105191-52-3](/img/structure/B6576464.png)
5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid
説明
The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound . Pyrazolo[4,3-c]pyridines are known to have various biological activities and are used in the development of new therapeutic agents . The presence of the carboxylic acid group (-COOH) and the methoxyethyl group (-OCH2CH3) suggest that this compound might have unique chemical properties and potential applications.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-c]pyridine core, with a phenyl group, a carboxylic acid group, and a methoxyethyl group attached to different positions on the ring system .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation. The phenyl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make the compound acidic. The methoxyethyl group might increase the compound’s solubility in organic solvents .科学的研究の応用
Antiviral Activity
The structural similarity of many drugs to DNA bases (such as adenine and guanine) plays a crucial role in their effectiveness. Fused pyridine derivatives, including our compound of interest, have demonstrated antiviral activity. Researchers have explored their potential in inhibiting viral replication and preventing infection. Further studies are needed to elucidate the specific mechanisms and optimize their antiviral properties .
Anticancer Properties
Fused pyridine derivatives have garnered interest in cancer research due to their diverse bioactivities. Our compound may exhibit antiproliferative effects against cancer cells. Researchers have investigated its potential as a scaffold for designing novel anticancer agents. Mechanistic studies are essential to understand its interactions with cellular targets and pathways .
Antibacterial Applications
The compound’s structure suggests potential antibacterial properties. Researchers have explored fused pyridine derivatives for their ability to inhibit bacterial growth and combat infections. Investigating its efficacy against specific bacterial strains and understanding its mode of action could lead to valuable therapeutic agents .
Antifungal Activity
Fused pyridine derivatives, including our compound, have been studied for their antifungal potential. They may interfere with fungal cell membranes, enzymes, or other vital processes. Evaluating their efficacy against various fungal species is crucial for developing effective antifungal drugs .
Anti-Inflammatory Effects
Inflammation plays a central role in various diseases. Our compound’s structural features suggest possible anti-inflammatory properties. Researchers have investigated fused pyridine derivatives as potential anti-inflammatory agents. Understanding their mechanisms of action and optimizing their potency could lead to novel therapies .
Antimalarial Applications
Malaria remains a global health challenge. Fused pyridine derivatives have been explored for their antimalarial activity. Investigating their effects on Plasmodium parasites and their safety profiles is essential for developing effective antimalarial drugs .
Solubility, Polarity, and Lipophilicity Enhancement
Apart from their biological activities, fused pyridine derivatives contribute positively to the physicochemical properties of compounds they are incorporated into. They enhance solubility, polarity, lipophilicity, and hydrogen bonding capacity. These properties are crucial for drug formulation and bioavailability .
Other Potential Applications
While the above fields represent key areas of interest, fused pyridine derivatives continue to be explored for additional bioactivities. These include antituberculosis, cardiovascular, and other therapeutic applications. Researchers are continually uncovering new possibilities for these versatile compounds .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-23-8-7-18-9-12-14(13(10-18)16(21)22)17-19(15(12)20)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAEXDKVIGGVXAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122187 | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
CAS RN |
1105191-52-3 | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105191-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydro-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901122187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-chlorobenzenesulfonyl)-3-[(oxolan-2-yl)methyl]-1H,2H,3H-imidazo[4,5-b]quinoxaline](/img/structure/B6576381.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B6576391.png)

![N-cyclohexyl-2-[(4-{[(oxolan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B6576394.png)
![(1S,9R,12S)-6-methoxy-12-(2-methoxybenzoyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B6576396.png)
![N-(3-ethylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B6576407.png)
![butyl 2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B6576412.png)
![3-methoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B6576420.png)
![3-methyl-2-(methylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6576426.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-carboxamide](/img/structure/B6576435.png)


![5-(3-methoxypropyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B6576470.png)